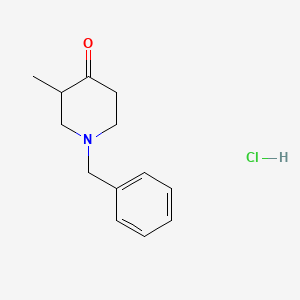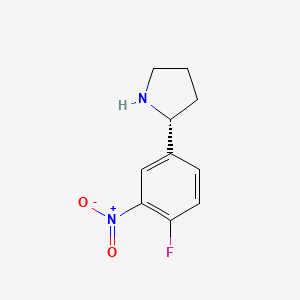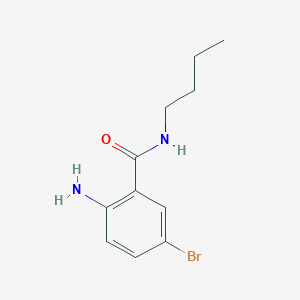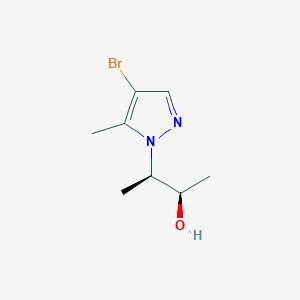
1-Benzyl-3-methylpiperidin-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-methylpiperidin-4-one hydrochloride is an organic compound with the chemical formula C13H18ClNO. It is typically found as a white crystalline powder and is soluble in water and organic solvents. This compound is known for its stability at room temperature and is often used as a reagent or catalyst in organic synthesis .
Méthodes De Préparation
The synthesis of 1-Benzyl-3-methylpiperidin-4-one hydrochloride involves several steps of organic reactions. A common synthetic route includes:
Benzylation and Methylation: The initial steps involve the benzylation and methylation of piperidinone.
Hydrochloride Formation: The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification processes.
Analyse Des Réactions Chimiques
1-Benzyl-3-methylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-3-methylpiperidin-4-one hydrochloride has a wide range of applications in scientific research:
Biology: This compound is utilized in the study of enzyme inhibitors and receptor binding assays.
Medicine: It serves as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: It is employed in the production of fine chemicals and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-methylpiperidin-4-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with receptors, modulating their signaling pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-methylpiperidin-4-one hydrochloride can be compared with other similar compounds such as:
1-Benzyl-4-methylpiperidin-3-one: This compound lacks the hydrochloride group but shares similar structural features and reactivity.
1-Benzyl-3-piperidone: Another related compound used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable reagent in organic synthesis and research applications.
Propriétés
Formule moléculaire |
C13H18ClNO |
|---|---|
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
1-benzyl-3-methylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H |
Clé InChI |
AEDMXQCGSBWHCS-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCC1=O)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromoimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B12987744.png)
![1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12987749.png)
![1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide](/img/structure/B12987752.png)



![4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B12987781.png)

![6-(1-Benzylpyrrolidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12987789.png)


